molecular formula C17H16N4OS B12914910 N-{2-[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide CAS No. 62495-58-3

N-{2-[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide

Cat. No.: B12914910
CAS No.: 62495-58-3
M. Wt: 324.4 g/mol
InChI Key: CAQUVOJNXSXJKP-UHFFFAOYSA-N
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Description

N-(2-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(2-aminophenyl)acetamide with 4-phenyl-3-thiosemicarbazide in the presence of a suitable cyclizing agent, such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Catalytic hydrogenation

    Substitution: HNO3, Br2

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Methylthio)phenyl)acetamide
  • N-(2-(4-Phenyl-4H-1,2,4-triazol-3-yl)phenyl)acetamide
  • N-(2-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)benzamide

Uniqueness

N-(2-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)acetamide is unique due to the presence of both the methylthio and phenyl groups attached to the triazole ring. This structural feature imparts specific chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities distinguish it from other similar compounds .

Properties

CAS No.

62495-58-3

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

N-[2-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)phenyl]acetamide

InChI

InChI=1S/C17H16N4OS/c1-12(22)18-15-11-7-6-10-14(15)16-19-20-17(23-2)21(16)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,18,22)

InChI Key

CAQUVOJNXSXJKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SC

Origin of Product

United States

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